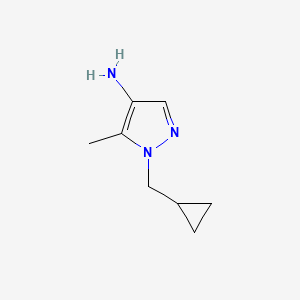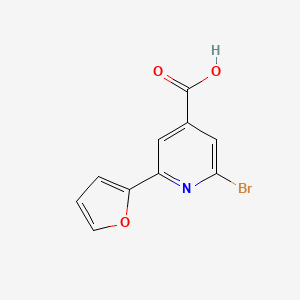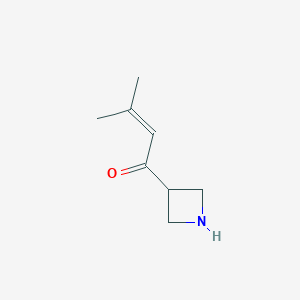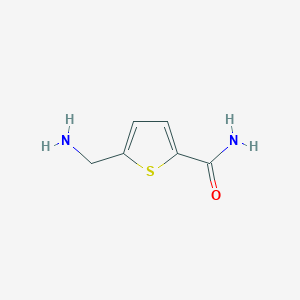![molecular formula C10H8OS2 B13160059 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.
化学反応の分析
Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: The compound can be used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .
類似化合物との比較
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with one thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: A compound with a trifluoromethyl group and an ethanamine group attached to the thiophene ring[][3].
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.
Uniqueness: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is unique due to its structure, featuring two thiophene rings connected via an ethanone group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8OS2 |
|---|---|
分子量 |
208.3 g/mol |
IUPAC名 |
1-(3-thiophen-2-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
InChIキー |
HKQUXXDCOLIQMI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
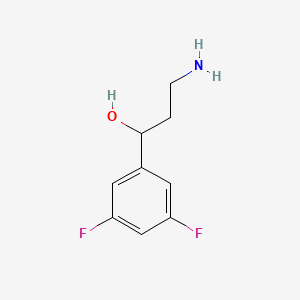

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
